2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline
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Description
Scientific Research Applications
Synthesis of N-Heterocycles
A study by Matlock et al. (2015) illustrates the synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines through the reaction of amino alcohols or diamines with α-phenylvinylsulfonium salt. This process achieves moderate to excellent yields and exhibits high levels of regio- and diastereoselectivity, highlighting the compound's potential in constructing complex N-heterocyclic frameworks (Matlock et al., 2015).
Domino Assembly of Trifluoromethylated N,O-Heterocycles
Rulev et al. (2016) developed a highly efficient method for the synthesis of trifluoromethylated morpholines and 1,4-oxazepanes, based on a domino reaction of fluorinated α-bromoenones with β-amino alcohols. This methodology highlights the versatility of related compounds in creating fluorinated N,O-heterocycles, which are significant in medicinal chemistry due to their potential biological activity (Rulev et al., 2016).
Development of Pharmaceutical Compounds
A study by Boschelli et al. (2001) on the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity showcases the use of morpholine derivatives in developing therapeutics. The research demonstrates the importance of structural modifications, including the incorporation of morpholine groups, to enhance the inhibitory activity against Src kinase, which is relevant in cancer treatment (Boschelli et al., 2001).
Enantioselective Synthesis
He et al. (2021) reported a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This method represents an asymmetric aza-benzilic ester rearrangement reaction and underscores the potential of morpholine derivatives in asymmetric synthesis, which is crucial for creating enantiomerically pure compounds for pharmaceutical applications (He et al., 2021).
Properties
IUPAC Name |
2-(azepan-1-yl)-5-morpholin-4-ylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c17-15-13-14(23(20,21)19-9-11-22-12-10-19)5-6-16(15)18-7-3-1-2-4-8-18/h5-6,13H,1-4,7-12,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQBQUCVWVMBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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